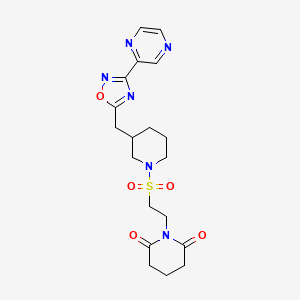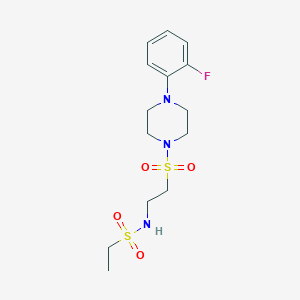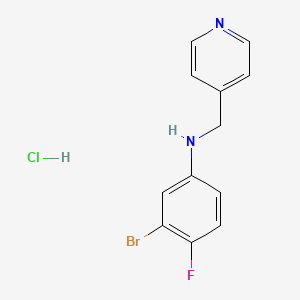
3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound is a member of the aniline family and exhibits unique properties that make it an attractive target for research.
Mechanism of Action
The mechanism of action of 3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride involves the inhibition of specific enzymes and signaling pathways that are involved in various physiological processes. The compound binds to the active site of the enzyme and disrupts its function, thereby preventing the progression of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride have been extensively studied in vitro and in vivo. It has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are numerous future directions for the research of 3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride. Some of these include:
1. Investigating the potential of this compound as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and pain.
2. Studying the mechanism of action of this compound in greater detail to understand its potential side effects and toxicity.
3. Exploring the use of this compound in the development of new materials with unique properties.
4. Investigating the potential of this compound as a catalyst in organic synthesis reactions.
5. Developing new synthetic routes for the production of this compound with improved efficiency and yield.
Conclusion:
In conclusion, 3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride is a promising compound with numerous potential applications in various fields. Its unique properties and potent biological activity make it an attractive target for research. Further studies are needed to fully understand its mechanism of action and potential side effects, but the future looks bright for this compound.
Synthesis Methods
The synthesis of 3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride involves the reaction of 4-bromo-2-fluoroaniline with pyridine-4-carboxaldehyde in the presence of a suitable catalyst such as palladium on carbon. The resulting intermediate is then treated with hydrochloric acid to obtain the final product in high yield and purity.
Scientific Research Applications
3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the progression of cancer. This compound has also been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2.ClH/c13-11-7-10(1-2-12(11)14)16-8-9-3-5-15-6-4-9;/h1-7,16H,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEBRNYPOFTRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CC=NC=C2)Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

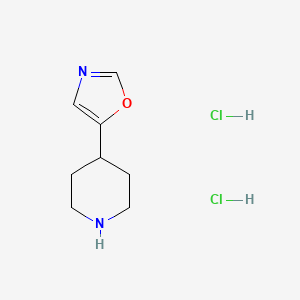
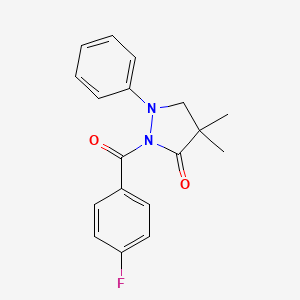

![(Z)-ethyl 4-((4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2619015.png)
![N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2619017.png)

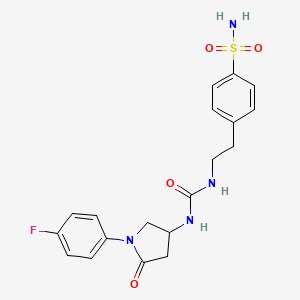
![1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2619022.png)


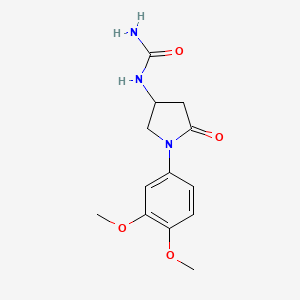
![methyl N-[4-({2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2619027.png)
